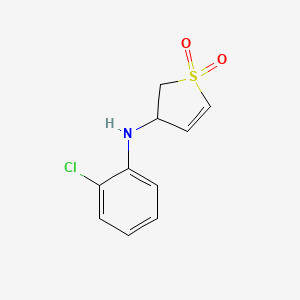

N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c11-9-3-1-2-4-10(9)12-8-5-6-15(13,14)7-8/h1-6,8,12H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHROEWOHMPKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the reaction of 2-chlorophenylamine with a thiophene derivative under specific conditions. One common method includes the use of a sulfonyl chloride reagent to introduce the sulfonamide group. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinamides and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N-(3-Chlorophenyl) vs. However, highlights that substituent positions significantly influence electronic properties. For example, in N-(2-chlorophenyl)acetamide derivatives, alkyl side chains lower ³⁵Cl NQR frequencies, whereas aryl or chloroalkyl groups increase them. This suggests that the 3-chloro position in the target compound may exhibit distinct electronic interactions compared to 2-chloro isomers .

- The additional chlorine atom likely enhances lipophilicity and steric hindrance compared to the monochloro derivative. Crystallographic data for related compounds (e.g., dihedral angles between aromatic rings) indicate that extended π-conjugation via amide bridges can planarize molecular structures, influencing solubility and reactivity .

Dihydrothiophene Ring Modifications

- N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS: 620590-04-7): Replacing the 3-chlorophenyl group with a 4-ethoxyphenyl substituent increases electron-donating effects due to the ethoxy group. This modification could enhance solubility in polar solvents compared to the chloro derivative.

- N,N-Dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS: 40227-12-1): This derivative lacks the chlorophenyl group and instead has a dimethylamino substituent. The absence of an aromatic ring reduces molecular weight (161.22 g/mol) and likely alters pharmacokinetic properties, such as membrane permeability .

Physicochemical and Spectral Properties

Key Research Findings

- Substituent Effects on Reactivity: Chlorine atoms at meta positions (e.g., 3-chlorophenyl) create moderate electron-withdrawing effects, which can stabilize intermediates in nucleophilic reactions.

Crystallographic Trends :

Analogous structures, such as N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, exhibit near-planar conformations due to π-conjugation across amide bridges. This planarization may enhance intermolecular interactions, such as hydrogen bonding or van der Waals forces, impacting crystallization behavior .Spectral Characterization : Compounds in were validated using ¹H NMR and MS, confirming the integrity of aromatic and sulfonyl groups. Similar methodologies would apply to the target compound .

Biological Activity

N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 229.71 g/mol. The presence of the dioxo group enhances its electrophilic character, making it a suitable candidate for various biological interactions.

Biological Activity Overview

N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has been studied for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell cycle regulation.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, notably those involved in metabolic processes. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.

The mechanisms through which N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to apoptosis in cancerous tissues.

- Enzyme Interaction : By binding to specific enzymes, it can alter their activity. This includes potential inhibition of DPP-IV, which is crucial for glucose metabolism.

- Cell Signaling Modulation : It may influence various signaling pathways that control cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous chlorophenyl-containing amines are prepared by reacting activated aromatic amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) with sulfonyl or carbonyl electrophiles under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization often involves controlling stoichiometry, solvent polarity, and temperature to minimize byproducts . Characterization typically requires NMR (¹H/¹³C), IR, and mass spectrometry to confirm structure and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the thiophene-dioxo backbone and chlorophenyl substitution pattern. For example, deshielded protons near the sulfone group (δ 3.5–4.5 ppm) and aromatic signals (δ 6.8–7.5 ppm) are diagnostic .

- X-ray crystallography : Resolves ambiguities in tautomeric or conformational states. Software like SHELXL refines structural models using diffraction data, while ORTEP-III visualizes thermal ellipsoids and bond geometries .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfone-containing derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural contradictions in N-(2-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine derivatives?

- Methodological Answer : Crystallography is critical for resolving tautomerism or regiochemical uncertainties. For example, in related thiourea derivatives, intramolecular hydrogen bonding and π-stacking interactions were confirmed via SHELXL-refined structures. Data collection at low temperature (e.g., 100 K) improves resolution, while hydrogen atom positions are modeled using riding constraints. Discrepancies between NMR and crystallographic data (e.g., keto-amine vs. enol tautomers) are resolved by prioritizing crystallographic evidence for solid-state conformation .

Q. What strategies address discrepancies in reaction yields or unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct analysis : Use LC-MS or preparative TLC to isolate impurities. For instance, a byproduct in a similar amidation reaction was identified as a regioisomer via ¹H NMR coupling constants and X-ray diffraction .

- Reaction optimization : Screen solvents (e.g., DMSO vs. DMF), catalysts (e.g., p-TSA), and temperatures. In thiazole syntheses, elevated temperatures (80–100°C) improve cyclization efficiency .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states to explain regioselectivity or steric hindrance .

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate sulfone group electrophilicity and nucleophilic attack sites (e.g., at the thiophene ring). Solvent effects (PCM models) predict solubility trends .

- Docking studies : For biological applications, AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase) to prioritize synthetic targets .

- Degradation pathways : Accelerated stability studies (40°C/75% RH) combined with LC-MS identify hydrolytic or oxidative degradation products .

Q. What methodologies are used to evaluate the biological activity of this compound, particularly its interaction with cellular targets?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity via MIC assays or enzyme inhibition (e.g., COX-2) using fluorogenic substrates. Thiazole derivatives are tested against cancer cell lines (MTT assay) to assess cytotoxicity .

- SAR studies : Modify the chlorophenyl or dioxothiophene moieties and compare bioactivity. For example, replacing chlorine with bromine alters lipophilicity and membrane permeability .

- Fluorescence microscopy : Track cellular uptake using labeled derivatives (e.g., BODIPY conjugates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.